molecular formula C9H9N3S B1530689 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine CAS No. 1549002-82-5

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine

Cat. No.: B1530689
CAS No.: 1549002-82-5
M. Wt: 191.26 g/mol
InChI Key: PSONEPPDZBYYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine ( 1549002-82-5) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic organic compound features a thiazole core structure, a privileged scaffold in medicinal chemistry known for its significant biological potential . As a building block, this amine-functionalized thiazole is a valuable intermediate for synthesizing more complex molecules. Researchers utilize such derivatives in the design of novel compounds with potential pharmacological activities. Thiazole derivatives are extensively investigated for their diverse biological properties, which can include serving as potential anti-inflammatory agents and demonstrating antioxidant activity by acting as free radical scavengers . The presence of both pyridine and amine groups on the thiazole ring makes this compound a versatile precursor for further chemical modifications, including the formation of Schiff bases and other heterocyclic systems aimed at exploring new therapeutic areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(10)12-9(13-6)7-3-2-4-11-5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSONEPPDZBYYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyridine-3-carbothiamide Intermediate

A representative and well-documented synthesis sequence is as follows (adapted from a 2020 study on pyridine- and thiazole-based hydrazides):

Step Reagents & Conditions Description Yield (%)
1 3-Cyanopyridine + P4S10 (Phosphorus pentasulfide) Conversion of 3-cyanopyridine to pyridine-3-carbothiamide (thioamide intermediate) Not specified
2 Pyridine-3-carbothiamide + Ethyl-2-chloroacetoacetate, reflux Cyclization to form ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate Moderate to good
3 Ethyl ester + Hydrazine hydrate, reflux Conversion of ester to 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide High
4 Carbohydrazide + Aromatic aldehyde (for further derivatives) Condensation to form hydrazone derivatives (not directly the target amine) Variable

Notes:

  • The key intermediate is the thiazole-4-carbohydrazide, which can be further modified to the amino derivative by reduction or substitution reactions.
  • The initial cyclization step forms the thiazole ring by reaction of the thioamide with α-haloketones or esters.
  • This method provides a robust platform for introducing various substituents at the 4-position via hydrazide chemistry.

Alternative Synthetic Routes

Cyclization via α-Haloketone and Pyridine Derivatives

Another common approach (similar to methods for related thiazole derivatives) involves:

  • Reacting 3-aminopyridine or its derivatives with α-haloketones (e.g., 2-chloroacetone) under basic or reflux conditions in solvents like ethanol or toluene.
  • The reaction proceeds through nucleophilic attack and cyclization to form the thiazole ring with the methyl substituent at position 5.
  • Subsequent amination or substitution at position 4 yields the target amino-thiazole.

This method is advantageous for its simplicity and directness but may require careful control of reaction conditions to optimize yield and purity.

Thiourea-Based Cyclization

In some protocols, thiourea is reacted with α-bromo ketones bearing pyridine substituents to form the thiazole ring via sulfur and nitrogen incorporation, followed by amination steps. This method is useful for introducing the thiazole-2-amine motif but may need additional steps to install the methyl group at position 5.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Ethanol, toluene, or refluxing mixtures Ethanol is common for hydrazine reactions; toluene for cyclization
Temperature Reflux (approx. 80–110 °C) Ensures complete cyclization and conversion
Time 4–12 hours Depends on step and reagent reactivity
Catalysts Occasionally iodine or other mild oxidants To promote cyclization or ring closure
Work-up Crystallization or extraction Purification by recrystallization or chromatography

Summary Table of Synthetic Routes

Route No. Starting Material(s) Key Intermediate Reaction Type Yield Range Reference
1 3-Cyanopyridine + P4S10 Pyridine-3-carbothiamide Thioamide formation Moderate
2 Pyridine-3-carbothiamide + Ethyl-2-chloroacetoacetate Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate Cyclization Moderate to good
3 Ethyl ester + Hydrazine hydrate 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide Hydrazide formation High
4 α-Haloketone + 3-Aminopyridine 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole Cyclization Variable General synthetic methods
5 α-Bromo ketone + Thiourea 1,3-Thiazol-2-amine derivative Cyclization Variable Related thiazole syntheses

Research Findings and Notes

  • The use of phosphorus pentasulfide (P4S10) is crucial for converting nitrile groups to thioamides, a key step enabling thiazole ring formation.
  • Hydrazine hydrate effectively converts esters to hydrazides, which serve as versatile intermediates for further derivatization.
  • Reaction yields and purity depend heavily on solvent choice, temperature control, and purification techniques.
  • The amino group at the 4-position can be introduced or revealed by hydrazide condensation followed by reduction or by direct amination methods.
  • No direct industrial-scale preparation methods for this exact compound were found in the reviewed patents, but similar thiazole derivatives are produced via analogous synthetic routes with process optimizations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Antitubercular Properties
Research has demonstrated that derivatives of the thiazole compound class, including 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine, exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a study evaluating various 2-aminothiazoles, it was found that modifications at the C-2 and C-4 positions significantly influenced their efficacy against M. tuberculosis. The compound showed sub-micromolar minimum inhibitory concentrations (MICs), indicating strong bactericidal properties .

Mechanism of Action
The mode of action for these compounds does not involve iron chelation, which is a common mechanism for many antimicrobial agents. Instead, the activity appears to stem from direct interactions with bacterial targets, making this class of compounds promising candidates for further development as novel antitubercular agents .

Structure-Activity Relationship (SAR)

SAR Studies
The exploration of SAR for this compound has revealed that the presence of a pyridine moiety at the C-4 position is crucial for maintaining antibacterial activity. Variations in substituents at the C-2 position have shown flexibility in terms of lipophilicity and overall biological activity. Compounds with lipophilic amines at this position retained significant activity against M. tuberculosis, while other substitutions led to decreased efficacy .

Table: Summary of SAR Findings

Substituent PositionPreferred SubstituentImpact on Activity
C-2Lipophilic aminesRetained activity
C-4PyridineEssential for activity
Thiazole CoreMust remain intactCritical for efficacy

Potential Therapeutic Uses

Development as Antibacterial Agents
Given its promising antibacterial properties, this compound is being investigated for its potential as a therapeutic agent against resistant strains of bacteria, particularly in light of rising antibiotic resistance globally. The ongoing research aims to optimize its structure to enhance potency and selectivity while minimizing cytotoxicity to mammalian cells .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit key enzymes involved in cell division and metabolism, leading to cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues of Thiazole Derivatives

5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (CAS: 157842-92-7)
  • Structure : Pyridine ring substituted with a 2-methylthiazol-4-yl group at position 5 and an amine at position 2.
  • Molecular Formula : C₉H₉N₃S (MW: 191.25 g/mol) .
  • Key Differences : The pyridine and thiazole moieties are interchanged compared to the target compound. This positional isomerism may influence electronic properties and binding interactions.
5-(Pyridin-4-yl)thiazol-2-amine (CAS: 146366-04-3)
  • Structure : Thiazole ring substituted with a pyridin-4-yl group at position 5 and an amine at position 2.
  • Molecular Formula : C₈H₇N₃S (MW: 177.23 g/mol) .
  • Key Differences: The pyridine substituent at position 4 (vs.
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)
  • Structure: Thiazole core with a pyridin-3-yl group at position 4, a morpholinomethyl group at position 5, and a benzamide substituent at position 2.
  • Molecular Formula : C₂₃H₂₄N₄O₂S (MW: 420.53 g/mol) .
Substituent Effects :
  • Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-4-yl (CAS 146366-04-3): The 3-position on pyridine allows for distinct electronic interactions compared to the 4-position, which may affect π-π stacking or hydrogen bonding in biological targets .
  • Functional Groups : The presence of a methyl group in the target compound (position 5) vs. a benzamide in compound 4a highlights trade-offs between lipophilicity and polar surface area.

Biological Activity

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic uses based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with pyridine-containing reagents. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM . The binding interactions were analyzed through molecular docking studies, revealing strong interactions with key bacterial targets such as DNA gyrase, which is critical for bacterial DNA replication .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µM)Target Organism
This compound0.21Pseudomonas aeruginosa
Compound 3f0.21Escherichia coli
Compound 10s0.36 - 0.86Various cancer cell lines

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. For example, certain thiazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The most potent compound in this category exhibited IC50 values between 0.36 and 0.86 μM across different cancer cell lines, indicating strong antiproliferative activity .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µM)Cell Line
Compound 10s0.36 - 0.86SGC-7901
Compound XTBDA549

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of thiazole derivatives. Substituents on the thiazole ring and the pyridine moiety significantly influence their biological activity. For instance, electron-donating groups enhance the interaction with biological targets, while steric hindrance can reduce activity .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against clinical strains of bacteria and fungi, demonstrating that specific modifications led to increased potency against resistant strains .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that compounds with specific substitutions exhibited higher cytotoxicity compared to standard chemotherapeutics .

Q & A

What are the common synthetic routes for 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine, and what challenges arise during purification?

Basic Research Question
The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting hydrazides with thiocyanate derivatives under acidic conditions (e.g., concentrated H₂SO₄) to form the heterocyclic core . A typical route involves:

Condensation of pyridine-3-carboxylic acid hydrazide with potassium thiocyanate.

Cyclization under acidic conditions to form the thiazole ring.

Methylation at the 5-position using methyl iodide or dimethyl sulfate.
Purification challenges include separating byproducts like unreacted hydrazides or incomplete cyclization products. Column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures is commonly employed .

How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Advanced Research Question
Optimization requires balancing temperature, solvent polarity, and catalyst selection. For instance:

  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity in cyclization steps but may require strict moisture control to avoid hydrolysis .
  • Catalysts : Copper(I) bromide or cesium carbonate can facilitate cross-coupling reactions between pyridine and thiazole precursors, though excess catalyst may lead to side reactions (e.g., over-alkylation) .
  • Temperature : Elevated temperatures (e.g., 80–90°C) improve reaction rates but risk decomposition; microwave-assisted synthesis could reduce time and improve selectivity .
    Statistical tools like Design of Experiments (DoE) are recommended to identify optimal parameters .

What spectroscopic and computational methods are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the pyridinyl (δ 8.5–9.0 ppm for aromatic protons) and thiazole (δ 6.5–7.5 ppm) moieties .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 206.2 [M+H]⁺) and detects isotopic patterns for chlorine or sulfur .
  • FT-IR : Identifies amine (–NH₂) stretches (~3300 cm⁻¹) and C=N/C-S bonds in the thiazole ring (~1600 cm⁻¹) .

How can computational modeling resolve discrepancies in reported biological activity data?

Advanced Research Question
Discrepancies (e.g., conflicting antimicrobial efficacy) may arise from assay conditions or structural analogs. Methodological solutions include:

Docking Studies : Compare binding affinities of the compound vs. analogs (e.g., 5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives) to target proteins (e.g., bacterial dihydrofolate reductase) .

MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation effects) .

QSAR Models : Correlate substituent effects (e.g., methyl vs. halogen groups) with activity trends .

What strategies mitigate byproduct formation during alkylation of the thiazole amine group?

Advanced Research Question
Byproducts like N,N-dialkylated species or ring-opened derivatives can be minimized by:

  • Controlled Alkylation : Use bulky alkyl halides (e.g., tert-butyl bromide) to sterically hinder over-alkylation.
  • Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) before introducing the pyridinyl group .
  • Low-Temperature Reactions : Slow addition of alkylating agents at 0–5°C reduces exothermic side reactions .

How does the electronic nature of the pyridinyl substituent influence the compound’s reactivity?

Advanced Research Question
The pyridinyl group’s electron-withdrawing effect:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution at the thiazole’s 4-amine position.
  • Affects Redox Behavior : Pyridine’s lone pair stabilizes radical intermediates during oxidation, as seen in thiazole derivatives treated with KMnO₄ .
    DFT calculations (e.g., HOMO-LUMO gaps) can quantify these effects and predict sites for functionalization .

What industrial-scale purification techniques are applicable while maintaining academic research rigor?

Basic Research Question
While avoiding commercial processes, scalable methods include:

  • Centrifugal Partition Chromatography (CPC) : Separates polar byproducts without silica gel .
  • Crystallization Screening : Identifies optimal solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • Membrane Filtration : Removes colloidal impurities using 0.2 µm filters post-reaction .

How can researchers validate the compound’s stability under physiological conditions for drug discovery?

Advanced Research Question
Stability assays include:

pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC .

Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Light/Heat Stress Tests : Expose to 40°C/75% RH or UV light for 48 hours to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine
Reactant of Route 2
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.